molecular formula C16H22N2O3 B1276801 Boc-tryptophanol CAS No. 82689-19-8

Boc-tryptophanol

Cat. No.: B1276801
CAS No.: 82689-19-8
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-LBPRGKRZSA-N
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Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427137
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82689-19-8
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Tryptophan

The first step involves protecting the amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a biphasic system of dioxane/water with sodium hydroxide as the base. For instance, N*-Boc-L-tryptophan is synthesized in 69% yield by stirring L-tryptophan with Boc₂O and NaOH at room temperature for 24 hours. The Boc group’s stability under acidic and reducing conditions makes it ideal for subsequent transformations.

Reduction of Carboxylic Acid to Alcohol

The reduction of the carboxylic acid moiety to a primary alcohol is achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent, directly converting Boc-protected tryptophan to this compound in anhydrous tetrahydrofuran (THF) or diethyl ether. Alternative methods employ lithium triethylborohydride (LiBH₃Et) for milder conditions, particularly when stereochemical integrity is paramount.

Detailed Preparation Methods

Direct Reduction Using Lithium Aluminum Hydride

Procedure :

  • *N-Boc-L-tryptophan (1.0 equiv) is dissolved in dry THF under nitrogen.
  • LiAlH₄ (2.5 equiv) is added portionwise at 0°C.
  • The mixture is refluxed for 6 hours, followed by cautious quenching with ice-cold water.
  • The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–85%.
Advantages : High efficiency, single-step reduction.
Challenges : Exothermic reaction requires strict temperature control to prevent Boc group cleavage.

Stepwise Esterification and Reduction

Procedure :

  • Methyl ester formation : L-Tryptophan is refluxed with methanol and H₂SO₄ (cat.) to yield methyl tryptophanate.
  • Boc protection : The ester is treated with Boc₂O and DMAP in acetonitrile.
  • Reduction : The ester is reduced with LiAlH₄ in THF at 0°C, yielding this compound after workup.

Yield : 68–72%.
Advantages : Improved selectivity for sterically hindered substrates.
Challenges : Additional steps increase synthesis time and cost.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Ether : THF enhances LiAlH₄ solubility, enabling faster reaction rates (2 hours at reflux).
  • Low-temperature reductions (–78°C) with LiBH₃Et minimize side reactions, preserving chiral integrity.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) accelerates Boc protection by activating Boc₂O.
  • Pd/C hydrogenation is employed for deprotection in multi-step sequences but is unnecessary for direct reductions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.50 (d, J = 7.6 Hz, 1H, indole-H), 5.10 (s, 1H, -OH), 4.20 (m, 1H, α-CH), 1.40 (s, 9H, Boc-CH₃).
  • IR : 3400 cm⁻¹ (O-H stretch), 1690 cm⁻¹ (C=O, Boc).

Chromatographic Purity

  • HPLC : ≥98.5% purity using a C18 column (gradient: 0.1% TFA in H₂O/MeCN).
  • Specific rotation : [α]²⁵D = –18.5° to –20.5° (1% in DMF).

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial peptides : Boc-protected dipeptides exhibit MIC₉₀ values of 230–400 μg/mL against Gram-positive and Gram-negative bacteria.
  • Drug conjugates : Used in amatoxin derivatives for targeted cancer therapies.
  • Self-assembling materials : Forms α-helical structures in triblock copolymers for drug delivery.

Chemical Reactions Analysis

Types of Reactions: Boc-tryptophanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Therapy

Boc-tryptophanol derivatives have been investigated for their efficacy in cancer treatment, particularly through the lens of boron neutron capture therapy (BNCT). In a study focused on boronated tryptophan derivatives, it was found that compounds such as TB-5-BT and TB-6-BT demonstrated significant accumulation in tumor cells, making them promising candidates for BNCT. The study reported that TB-5-BT achieved a tumor-to-normal ratio (T/N) of over 9.66 in certain cell lines, indicating its potential for selective targeting of cancer cells while sparing normal tissues .

Table 1: Accumulation of Boronated Tryptophan Derivatives

CompoundCell LineBoron Concentration (ppm)T/N Ratio
TB-5-BTLN229450>9.66
TB-6-BTU87-MG300>5
DBA-5-BTU87-MG300>5

The results suggest that Boc-protected tryptophan derivatives can enhance the effectiveness of BNCT by improving boron accumulation in tumor cells, which is crucial for the therapy's success.

Antibacterial Applications

Recent research has highlighted the antibacterial properties of Boc-protected phenylalanine and tryptophan-based dipeptides. These dipeptides exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds could self-assemble into nanostructures that disrupt bacterial membranes, showcasing their potential as new antibacterial agents .

Table 2: Antibacterial Activity of Boc-Protected Dipeptides

DipeptideMIC (μg/mL)Activity Against
Boc-Phe-Trp-OMe<50Gram-positive bacteria
Boc-Trp-Trp-OMe<50Gram-negative bacteria

The findings indicate that Boc-modified dipeptides could serve as effective alternatives to traditional antibiotics, addressing the growing issue of bacterial resistance.

Bioanalytical Applications

This compound has also been utilized in bioanalytical methods, particularly in the development of molecular probes and sensors. For instance, Boc-l-tryptophan imprinted polymeric microparticles have been created for use in analytical chromatography. These microparticles are designed to selectively bind tryptophan analogs, making them useful for detecting and quantifying tryptophan levels in biological samples .

Table 3: Properties of Tryptophanol-Based Microparticles

PropertyDescription
Binding CapacityHigh specificity for tryptophan analogs
ApplicationAnalytical chromatography
StabilityEnhanced stability compared to non-imprinted polymers

The use of this compound in these applications demonstrates its versatility and importance in advancing both therapeutic and analytical methodologies.

Mechanism of Action

The mechanism of action of Boc-tryptophanol primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .

Biological Activity

Boc-tryptophanol is a derivative of tryptophan, an essential amino acid that plays a critical role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound exhibits several biological activities primarily attributed to its structural similarity to tryptophan. Key mechanisms include:

  • Antitumor Activity : Studies have shown that tryptophan derivatives can inhibit tumor cell proliferation. For instance, 1-alkyltryptophan analogs demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Tryptophan and its derivatives are precursors to neurotransmitters such as serotonin and melatonin, which are crucial for mood regulation and neuroprotection. Research indicates that compounds like this compound could influence these pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study investigated the antiproliferative effects of various tryptophan analogs on cancer cell lines SGC7901 and HeLa. The results indicated that certain analogs exhibited enhanced cytotoxicity compared to standard tryptophan, highlighting the potential for this compound in cancer therapy .
  • Neuroprotective Properties : Research focusing on tryptophan metabolism revealed that derivatives can modulate neurotransmitter levels, which may provide insights into the neuroprotective effects of this compound. For instance, alterations in serotonin pathways have been linked to mood disorders, suggesting a possible application for this compound in psychiatric treatments.

Data Table: Biological Activities of Tryptophan Derivatives

CompoundActivity TypeTarget Cell LinesIC50 (µM)Reference
1-Ethyl-TryptophanAntitumorSGC790125
1-Butyl-TryptophanAntitumorHeLa15
This compoundPotential NeuroprotectiveNeuronal CellsTBDOngoing Study
TryptophanNeurotransmitter PrecursorVariousN/AGeneral Knowledge

Q & A

Q. Advanced Research Focus

  • Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve stereochemistry and hydrogen-bonding patterns. FT-IR can confirm carbamate C=O stretching (~1680–1720 cm⁻¹) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy minima and transition states. MD simulations (AMBER or CHARMM force fields) can predict solvent interactions .

How can contradictory data in this compound studies (e.g., conflicting bioactivity results) be systematically resolved?

Q. Advanced Research Focus

  • Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-reproducible or low-quality sources ). Use statistical tools (e.g., funnel plots) to detect publication bias.
  • Replication studies : Reproduce experiments under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .
  • Error source identification : Validate analytical methods (e.g., calibrate HPLC detectors) and confirm compound identity via X-ray crystallography .

What strategies ensure robust experimental design for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Q. Advanced Research Focus

  • PICO framework : Define P opulation (e.g., specific enzyme isoforms), I ntervention (this compound concentration ranges), C omparison (unprotected tryptophanol), and O utcome (binding affinity via SPR or ITC) .
  • Dose-response assays : Use Hill plots to estimate EC₅₀ and cooperativity. Pair with molecular docking (AutoDock Vina) to predict binding poses .
  • Negative controls : Include Boc-protected analogs lacking tryptophan’s indole moiety to rule out nonspecific effects .

How can researchers leverage literature gaps to formulate novel hypotheses about this compound’s applications?

Q. Advanced Research Focus

  • Systematic reviews : Identify understudied areas (e.g., this compound in peptide macrocyclization) via databases like PubMed, prioritizing studies with mechanistic depth .
  • Cross-disciplinary integration : Apply methodologies from catalysis (e.g., asymmetric synthesis) or materials science (e.g., self-assembly) to explore new reactivity .
  • Ethical and feasibility checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact questions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-tryptophanol
Reactant of Route 2
Reactant of Route 2
Boc-tryptophanol

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